2-氟丙烯酸

描述

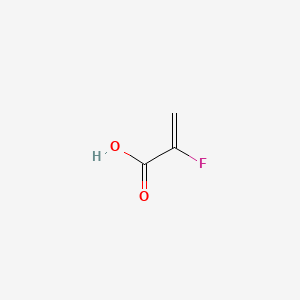

2-Fluoroacrylic acid (2-FAA) is a carboxylic acid that is used in a variety of scientific research applications. It is a colorless liquid with a melting point of -31°C and a boiling point of 63°C. Its chemical formula is C2H3FO2 and it is soluble in water and ethanol. 2-FAA is a key intermediate in the synthesis of many organic compounds, such as polymers, pharmaceuticals, and agrochemicals. The use of 2-FAA in scientific research has increased in recent years due to its versatility and its ability to react with a variety of functional groups.

科学研究应用

聚合与高科技应用

2-氟丙烯酸及其相关化合物(如2-三氟甲基丙烯酸烷基酯)在聚合物的合成中至关重要。这些单体可生成带有环氧基、环醚、低聚(环氧乙烷)或全氟基团等官能团的各种原始单体。由于其低毒性、易获得性和易操作性,它们被用于高科技应用中。这些化合物尤其以其在光刻、分子印迹聚合物、光学、吸附剂、燃料电池的聚合物电解质膜、锂离子电池、保护性石材涂层、多室胶束和纳米复合材料中的应用而著称 (Patil & Améduri, 2013)。

环境生物降解研究

已进行研究以评估基于全氟代端基的丙烯酸聚合物(FTACP)在土壤-植物微观世界中的生物降解性。这些研究对于了解这些聚合物的环境影响至关重要,特别是它们向全氟烷基羧酸盐(PFCAs)的转化 (Rankin 等人,2014)。另一项研究调查了全氟丙烯酸聚合物产品在有氧土壤中的生物降解潜力,以评估其作为 PFCAs 潜在来源的作用 (Russell 等人,2008)。

热、光化学和水解稳定性

已探索异丙烯基烷基醚与氟代丙烯酸酯和氟代丙烯酸酯共聚物的热、光化学和水解稳定性。这些聚合物中的氟代基团可以改变或减缓降解途径,从而增强其在各种应用中的稳定性 (Signori 等人,2006)。

导电聚合物电解质

已合成含有聚(环氧乙烷)单元的全氟烷基封端的 2-丙烯酰胺基-2-甲基丙烷磺酸共聚物。这些氟代共聚物在 DMSO 中形成凝胶并表现出高离子电导率,显示出在导电聚合物电解质中使用的前景 (Sawada 等人,2000)。

疏水性和表面改性

全氟丙烯酸酯的可控自由基聚合已被用于制备具有增强疏水特性的聚合物。这在创造具有在各个行业中潜在用途的疏水表面中具有应用 (Chakrabarty & Singha, 2013)。

功能涂层和石材保护

已开发用于特种涂层的氟化丙烯酸共聚物,具有低表面张力和非粘性等特性。这些聚合物在大气腐蚀保护涂层中具有应用 (Malshe & Sangaj, 2005)。类似地,已合成部分氟化的丙烯酸聚合物以保护石质文物,展示了它们在文化遗产保护中的用途 (Mazzola 等人,2003)。

安全和危害

作用机制

Target of Action

It’s known that this compound is used as a monomer for the preparation of fluoropolymers .

Mode of Action

It’s known to be used as a reactant for the preparation of fluorolactams

Biochemical Pathways

As a monomer for fluoropolymers, it may be involved in polymerization reactions

Result of Action

As a reactant for the preparation of fluorolactams , it may contribute to the properties of these compounds

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoroacrylic acid. For instance, it’s recommended to prevent the chemical from entering drains and to avoid discharging it into the environment . .

生化分析

Biochemical Properties

It has been shown that Pseudomonas putida ATCC 12633, when engineered to express a defluorinase enzyme from Delftia acidovorans strain B, can grow on organofluorinated compounds of xenobiotic origin, including 2-fluoropropionic acid . This suggests that 2-Fluoroacrylic acid may interact with certain enzymes and other biomolecules in biochemical reactions.

Cellular Effects

In terms of cellular effects, research has shown that the growth yield of Pseudomonas putida ATCC 12633 was significantly lowered by 41% with 2-fluoropropionic acid compared to (S)-mandelic acid or D-lactic acid . This indicates that 2-Fluoroacrylic acid could have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that fluoride anion, which could be generated from C-F bond cleavage in organofluorine compounds like 2-Fluoroacrylic acid, manifests significant toxicity in the cytoplasm . This suggests that 2-Fluoroacrylic acid might exert its effects at the molecular level through interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored under inert gas, in a dark place, and in a freezer under -20°C . This suggests that the compound’s stability and degradation, as well as any long-term effects on cellular function, could be influenced by these storage conditions.

Metabolic Pathways

The fact that Pseudomonas putida ATCC 12633 can grow on 2-fluoropropionic acid suggests that 2-Fluoroacrylic acid could be involved in certain metabolic pathways .

属性

IUPAC Name |

2-fluoroprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCFGHUTYSLISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902405 | |

| Record name | 2-Fluoroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-99-9 | |

| Record name | 2-Fluoroacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEP1A791CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-fluoroacrylic acid derivatives in organic synthesis?

A1: 2-Fluoroacrylic acid derivatives are valuable building blocks for synthesizing complex molecules. Specifically, they serve as versatile substrates in Diels-Alder reactions, enabling the construction of chiral tertiary carbons bearing a fluorine atom [, , , ]. This is particularly useful in pharmaceutical research for designing new drug candidates.

Q2: How does the fluorine atom influence the reactivity of 2-fluoroacrylic acid derivatives in Diels-Alder reactions?

A2: Studies have shown that the fluorine substituent in 2-fluoroacrylic acid derivatives exerts a significant effect on the diastereoselectivity of Diels-Alder reactions [, ]. This influence stems from electronic and steric factors introduced by the fluorine atom, highlighting its potential in controlling the stereochemical outcome of these reactions.

Q3: What are the challenges associated with the synthesis of vinyl fluorides, and how does the research address this?

A3: Synthesizing di- and trisubstituted vinyl fluorides with high isomeric purity is challenging due to the difficulties in separating the desired isomer from byproducts. A study describes a practical method utilizing a selective Horner-Wadsworth-Emmons olefination followed by hydrolysis to produce crystalline 2-fluoroacrylic acids with high E-isomeric purity (>98%) []. Subsequent silver-catalyzed decarboxylation yields the desired vinyl fluorides with high isomeric purity, eliminating the need for tedious purification.

Q4: What innovative synthetic routes have been explored for producing 2-fluoroacrylic acid and its derivatives?

A4: Several synthetic approaches have been developed for 2-fluoroacrylic acid and its derivatives. One method involves the isomerization of primary polyfluoroallylic alcohols, yielding 2-fluoroacrylic acid fluorides and 1-fluorovinyl ketones [, ]. Another study describes a novel synthesis of 2-fluoroacrylic acid [], further expanding the synthetic toolbox for accessing this valuable compound.

Q5: How can 2-fluoroacrylic acid esters be produced efficiently on an industrial scale?

A5: A patented method allows for the industrial-scale production of 2-fluoroacrylic acid esters []. This involves reacting readily accessible 3-amino-2-fluoropropionic acid esters with a quaternary ammonium salt-forming agent in the presence of a base. The 3-amino-2-fluoropropionic acid esters themselves can be efficiently synthesized by reacting 3-hydroxy-2-aminopropionic acid esters with sulfuryl fluoride (SO2F2) in the presence of an organic base, making the entire process highly efficient and suitable for industrial application.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

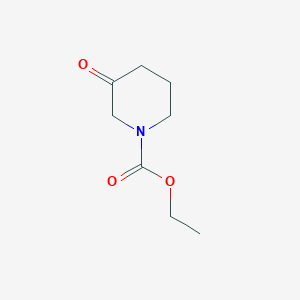

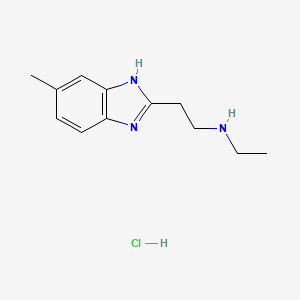

![N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3021337.png)